molecular formula C22H27N5O B2712934 (2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one CAS No. 898434-59-8

(2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one

Cat. No.: B2712934
CAS No.: 898434-59-8
M. Wt: 377.492
InChI Key: BZIPWLUTUOEIDI-FMIVXFBMSA-N
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Description

(2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic compound that features a phenyl group, a piperidinyl-pyridazinyl moiety, and a piperazinyl-propenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperazinyl-Pyridazinyl Intermediate: This step involves the reaction of piperazine with 6-chloropyridazine under reflux conditions in the presence of a base such as potassium carbonate.

    Coupling with Phenylpropenone: The intermediate is then coupled with (E)-3-phenylprop-2-en-1-one using a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazinyl or pyridazinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Saturated analogs of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies due to its unique structural features.

Medicine

In medicinal chemistry, it is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-phenyl-1-[4-(4-pyridazinyl)piperazin-1-yl]prop-2-en-1-one
  • (E)-3-phenyl-1-[4-(6-morpholin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one

Uniqueness

(2E)-3-phenyl-1-{4-[6-(piperidin-1-yl)pyridazin-3-yl]piperazin-1-yl}prop-2-en-1-one is unique due to the presence of the piperidinyl group, which can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.

Properties

IUPAC Name

(E)-3-phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c28-22(12-9-19-7-3-1-4-8-19)27-17-15-26(16-18-27)21-11-10-20(23-24-21)25-13-5-2-6-14-25/h1,3-4,7-12H,2,5-6,13-18H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZIPWLUTUOEIDI-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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